molecular formula C27H25N3O2 B2984736 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 844862-27-7

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2984736
CAS No.: 844862-27-7
M. Wt: 423.516
InChI Key: VBKZEOGGILOGPU-JXMROGBWSA-N
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Description

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimycobacterial Evaluation

A study by Narasimhan et al. synthesized a series of compounds structurally related to (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, and evaluated them for antimicrobial and antimycobacterial activities. The results indicated significant activity against mycobacterial strains, highlighting the potential of such compounds in developing treatments for infections caused by resistant bacterial strains. The synthesis approach and biological evaluations provide a framework for further exploration of these compounds in antimicrobial research (Narasimhan et al., 2011).

Novel Syntheses of Heterocyclic Compounds

Research by Katritzky et al. focused on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, illustrating the chemical versatility of this compound related structures. This work demonstrates the compound's role as a precursor in generating diverse heterocyclic compounds with potential applications across various fields of chemistry and pharmacology (Katritzky et al., 2000).

Antiulcer Agent Development

Starrett et al. synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents. This research underscores the potential therapeutic applications of this compound related compounds in treating gastrointestinal disorders, although the need for further studies to identify compounds with significant antisecretory activity was noted (Starrett et al., 1989).

Luminescent Material Development

Volpi et al. described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the optical properties of these compounds in relation to their chemical structures. Their work highlights the application of such compounds in developing luminescent materials, offering insights into the design of low-cost luminescent materials with significant Stokes' shift and high quantum yields (Volpi et al., 2017).

Excited State Intramolecular Proton Transfer (ESIPT)

Stasyuk et al. introduced a new class of ESIPT-capable molecules, benzo[a]imidazo[5,1,2-cd]indolizines, based on this compound related compounds. This research presents an innovative approach to designing molecules that absorb blue light and emit in the yellow part of the spectrum, with potential applications in optical materials and sensors (Stasyuk et al., 2014).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-23-15-13-22(14-16-23)30-19-21(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-20-8-3-2-4-9-20/h2-16,21H,17-19H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKZEOGGILOGPU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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